1-Bromopropane-3,3,3-d3

Vue d'ensemble

Description

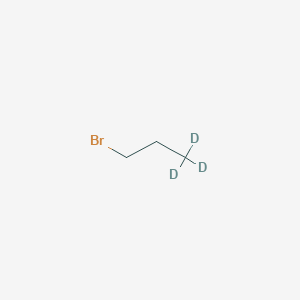

1-Bromopropane-3,3,3-d3, also known as this compound, is a deuterated compound with the molecular formula CD3CH2CH2Br. This compound is a stable isotope-labeled analog of 1-bromopropane, where the three hydrogen atoms on the terminal carbon are replaced with deuterium atoms. It is commonly used in scientific research due to its unique properties and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromopropane-3,3,3-d3 can be synthesized through the bromination of propyl-3,3,3-d3 alcohol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods

In industrial settings, the production of propyl bromide-3,3,3-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality and isotopic purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromopropane-3,3,3-d3 undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile, such as hydroxide (OH^-), cyanide (CN^-), or alkoxide (RO^-).

Elimination Reactions: It can undergo elimination reactions (E2) to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and sodium alkoxides (NaOR). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used.

Major Products Formed

Nucleophilic Substitution: The major products are substituted propanes, such as propanol, propanenitrile, and propyl ethers.

Elimination: The major product is propene.

Applications De Recherche Scientifique

Chemical Analysis and Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Bromopropane-3,3,3-d3 serves as a solvent and a reference standard in NMR spectroscopy. The presence of deuterium alters the vibrational frequencies of molecular bonds, enabling clearer spectral analysis. This is crucial for determining molecular structures and reaction mechanisms.

Mass Spectrometry

The compound is also utilized in mass spectrometry for isotopic labeling. Its unique mass shift due to deuterium substitution allows for the precise tracking of chemical pathways and transformations in complex mixtures.

Biological Research

Metabolic Studies

In biological research, this compound is employed to trace the incorporation of deuterium-labeled compounds into metabolic pathways. This application is significant for understanding metabolic processes and drug metabolism.

Pharmacokinetics

The compound plays a role in pharmacokinetic studies, where it helps elucidate the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs. This is particularly relevant for assessing the safety and efficacy of new pharmaceuticals.

Industrial Applications

Solvent for Cleaning and Degreasing

this compound is used as a solvent in vapor degreasing and immersion cleaning processes in various industries, including electronics and optics. Its effectiveness in removing contaminants makes it a preferred choice over traditional solvents .

Synthesis of Chemical Compounds

The compound acts as an alkylating agent in the synthesis of various organic compounds. It has been used to functionalize seleno-substituted imidazo[1,2-α]pyridine derivatives and to produce 1,4-dihydroxy-2-propoxy anthraquinone derivatives among others .

Environmental Applications

Replacement for Ozone-Depleting Solvents

Due to its lower environmental impact compared to traditional solvents like trichloroethylene and perchloroethylene, this compound is recognized as an acceptable substitute under the EPA's Significant New Alternatives Policy (SNAP). This application highlights its importance in promoting safer industrial practices .

Case Study 1: NMR Spectroscopy

In a study assessing the molecular dynamics of organic compounds using NMR spectroscopy, researchers utilized this compound as a solvent to achieve high-resolution spectra that revealed critical information about molecular interactions.

Case Study 2: Pharmacokinetics

A pharmacokinetic study involving deuterated drugs demonstrated that using this compound allowed researchers to accurately measure the metabolic pathways of these drugs in vivo. The results indicated enhanced understanding of drug behavior in biological systems.

Case Study 3: Industrial Cleaning

An industrial application case highlighted the effectiveness of this compound in vapor degreasing operations within an electronics manufacturing facility. The study reported significant improvements in cleaning efficiency while reducing harmful emissions associated with traditional solvents.

Mécanisme D'action

The mechanism of action of propyl bromide-3,3,3-d3 involves its participation in nucleophilic substitution and elimination reactions. In nucleophilic substitution, the bromine atom is replaced by a nucleophile, resulting in the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The deuterium atoms in propyl bromide-3,3,3-d3 can influence the reaction rates and pathways due to the isotope effect .

Comparaison Avec Des Composés Similaires

1-Bromopropane-3,3,3-d3 can be compared with other deuterated and non-deuterated alkyl bromides:

1-Bromopropane: The non-deuterated analog of propyl bromide-3,3,3-d3. It has similar chemical properties but lacks the isotope labeling, making it less useful for certain research applications.

1-Bromobutane-4,4,4-d3: Another deuterated alkyl bromide with deuterium atoms on the terminal carbon.

1-Bromobutane: The non-deuterated analog of 1-bromobutane-4,4,4-d3.

This compound stands out due to its specific deuterium labeling, which makes it a valuable tool in various scientific studies .

Activité Biologique

1-Bromopropane-3,3,3-d3 (also known as 1-Bromopropane-D7) is a deuterated form of 1-bromopropane (1-BP), a compound that has garnered attention due to its applications in organic synthesis and its potential biological effects. This article delves into the biological activity of this compound, focusing on its toxicity, carcinogenic potential, and effects on reproductive health.

This compound has the molecular formula C₃H₇BrD₃ and is characterized by the presence of three deuterium atoms. This isotopic labeling allows for enhanced tracking in biological studies. The compound is primarily used as a solvent and in chemical synthesis, but its biological implications warrant detailed investigation.

Acute Toxicity

Research indicates that exposure to 1-bromopropane can lead to various acute toxic effects. Inhalation studies have shown that concentrations as low as 125 ppm can result in significant health impacts. Symptoms observed include lethargy, abnormal breathing, and eye discharge in laboratory animals exposed to higher concentrations (500 ppm or greater) .

Carcinogenic Potential

The National Toxicology Program (NTP) has classified 1-bromopropane as "reasonably anticipated to be a human carcinogen" based on animal studies. Notably, male rats exposed to this compound exhibited increased incidences of skin tumors and adenomas in the large intestine . The carcinogenicity was further supported by findings of lung adenomas in female mice at exposure levels starting from 62.5 ppm .

| Study Type | Organism | Exposure Concentration | Findings |

|---|---|---|---|

| 2-Year Study | Rats | 0, 62.5, 125, 250 ppm | Rare tumors in the large intestine; skin tumors |

| 14-Week Study | Mice | 0, 62.5, 125 ppm | Lung adenomas; abnormal breathing in higher doses |

| Acute Exposure | Mice | 800 ppm | Reduced sperm motility; morphological changes |

Reproductive Toxicity

1-Bromopropane has been linked to reproductive toxicity. A study reported significant reductions in sperm motility in mice following exposure to high concentrations (800 ppm) . Additionally, neurodevelopmental studies indicated potential impacts on endocrine function and neurogenesis .

The biological activity of this compound can be attributed to its interaction with cellular components and pathways. As a halogenated hydrocarbon, it can disrupt normal cellular functions through mechanisms such as:

- Reactive Oxygen Species (ROS) Generation : Exposure may lead to oxidative stress.

- Enzyme Inhibition : It can inhibit enzymes involved in detoxification processes.

- Alteration of Gene Expression : Potential modulation of genes related to cell cycle regulation and apoptosis.

Case Studies

Several case studies have documented the effects of occupational exposure to 1-bromopropane. Workers exposed to this compound reported symptoms such as headaches, dizziness, and respiratory issues within weeks of exposure . Long-term exposure has been associated with more severe outcomes including cancer diagnoses.

Notable Case Reports:

- Case Report A : A worker exposed to high levels reported chronic respiratory issues and subsequent diagnosis of lung adenoma.

- Case Report B : Another subject exhibited neurobehavioral changes consistent with exposure-related toxicity after prolonged inhalation.

Propriétés

IUPAC Name |

3-bromo-1,1,1-trideuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481955 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61809-88-9 | |

| Record name | Propyl bromide-3,3,3-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61809-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.